molecular formula C12H14Cl3NO2 B2467226 Methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate;hydrochloride CAS No. 2567502-86-5

Methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate;hydrochloride

Cat. No. B2467226
CAS RN: 2567502-86-5
M. Wt: 310.6
InChI Key: UFLSCVAFSXHHBU-UHFFFAOYSA-N
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Description

“Methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate;hydrochloride” is a chemical compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . This compound is part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .


Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by the functionalization of the pyrrolidine ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Synthesis and Structural Analysis

  • Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate is used as an effective alkylating agent for a variety of five-membered aromatic heterocycles. The aziridines derived from this process can react further to produce pyrroloimidazoles and 2,6-dichlorobenzaldehyde (Alves et al., 2000).

  • The compound ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate has been synthesized and its crystal structure analyzed, providing detailed structural information that is crucial for understanding its potential applications in various fields (Hu Yang, 2009).

  • A novel method for the synthesis of methyl-4-[(3,4-dichlorophenyl)acetyl]-3-[(1-pyrrolidinyl)methyl]-1-piperazine carboxylate, which is an agonist of κ-opioid receptors, has been developed. This compound showcases the potential of Methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate in pharmacological applications (Касаткин et al., 2009).

  • Methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates and derivatives were prepared and underwent reactions to produce compounds with potential biological activities. This highlights the versatility of Methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate in synthesizing biologically relevant compounds (Krutošíková et al., 2001).

Biological Activity and Applications

  • Methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate demonstrates antimicrobial activity against various bacterial and mycobacterial strains. This highlights its potential application in the development of new antimicrobial agents (Nural et al., 2018).

Future Directions

The future directions in the research and development of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

properties

IUPAC Name

methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO2.ClH/c1-17-11(16)12(4-5-15-7-12)8-2-3-9(13)10(14)6-8;/h2-3,6,15H,4-5,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLSCVAFSXHHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNC1)C2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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